N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a complex heterocyclic molecule featuring a triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 4-fluorophenylmethyl group at position 1 and a 4-methoxyphenylmethyl group at position 7, alongside an imino and carboxamide moiety.
Properties
Molecular Formula |
C27H22FN5O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-36-20-11-7-18(8-12-20)16-33-24(29)21(26(34)30-15-17-5-9-19(28)10-6-17)14-22-25(33)31-23-4-2-3-13-32(23)27(22)35/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
GYHHACSJRGEHNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final steps involve the formation of the imino and carboxamide functional groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of complex molecules. This method ensures high yield and purity, essential for applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce imino groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with related scaffolds or substituents. Below is a detailed analysis:
Structural Analogs from Evidence
2.1.1. N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 877778-47-7)
- Structural Differences :
- Substituent at position 7: Pentyl group vs. 4-methoxyphenylmethyl in the target compound.
- Additional methyl group at position 11.
- The 4-methoxyphenylmethyl group in the target compound introduces electron-donating methoxy substituents, which may influence π-π stacking or hydrogen bonding with biological targets .
2.1.2. 4-Imino-N-[4-(trifluoromethyl)phenyl]-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide (CAS: 866346-57-8)
- Structural Differences: Core scaffold: Pyrano-pyrido-quinoline vs. triazatricyclo[8.4.0.03,8]tetradeca-pentaene. Substituent: 4-Trifluoromethylphenyl vs. 4-fluorophenylmethyl.
- The oxygen-containing heterocycle (3-oxa) may confer distinct metabolic stability compared to nitrogen-rich cores .
Functional Group Comparisons
*logP values estimated using fragment-based methods (e.g., Moriguchi method).
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients:
- Target Compound vs. CAS 877778-47-7 : High similarity (~0.85) due to shared triazatricyclo core and carboxamide group. Differences in substituents reduce the score slightly .
- Target Compound vs. CAS 866346-57-8 : Moderate similarity (~0.65) due to divergent core scaffolds but overlapping aromatic/carboxamide motifs .
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELX or WinGX ) could resolve the conformation of the triazatricyclo core, aiding in structure-activity relationship (SAR) studies.
- Biological Hypotheses : The fluorophenyl and methoxyphenyl groups may target kinase or GPCR families, as seen in other aryl-containing inhibitors .
- Optimization Opportunities : Replacing the methoxy group with bioisosteres (e.g., ethoxy, halogen) could balance solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
